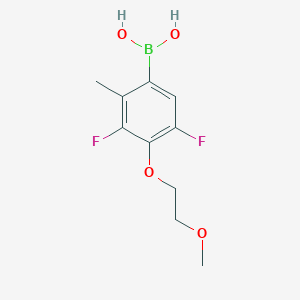

3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Catalysis : Boronic acids, including phenylboronic acid derivatives, are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in creating carbon-carbon bonds, enabling the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid has been utilized as a "green" catalyst for direct amide condensation reactions, highlighting the role of boronic acids in facilitating bond formation under environmentally friendly conditions (Ishihara, Kondo, & Yamamoto, 2001).

Fluorescence Studies and Sensing : The study of fluorescence quenching in boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, has provided insights into their potential use in sensing applications. These studies utilize Stern-Volmer kinetics to understand the interactions between boronic acids and quenchers, which can be applied in developing sensors for detecting various analytes (Geethanjali, Nagaraja, & Melavanki, 2015).

Supramolecular Chemistry : The design and synthesis of supramolecular assemblies incorporating boronic acids, such as phenylboronic and 4-methoxyphenylboronic acids, demonstrate the utility of these compounds in constructing complex structures. These assemblies, formed through hydrogen bonding, are studied for their potential applications in material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Antimicrobial Activity : The exploration of (trifluoromethoxy)phenylboronic acids for their antimicrobial properties underscores the potential of boronic acids in medicinal chemistry. Studies on the structural, physicochemical, and antimicrobial characteristics of these compounds reveal their efficacy against bacteria such as Escherichia coli and Bacillus cereus, suggesting a role in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Fuel Cell Technology : In the realm of energy, boronic acid derivatives are investigated for their application in fuel cell technology. For example, comb-shaped poly(arylene ether sulfone)s, synthesized using boronic acid derivatives, have shown promise as proton exchange membranes. These materials exhibit high proton conductivity, essential for the efficient operation of fuel cells (Kim, Robertson, & Guiver, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3,5-difluoro-4-(2-methoxyethoxy)-2-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O4/c1-6-7(11(14)15)5-8(12)10(9(6)13)17-4-3-16-2/h5,14-15H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHKAOHONFWRRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C)F)OCCOC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2876893.png)

![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2876900.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)

![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)